An In-depth Technical Guide to (6-Methoxypyridin-3-yl)boronic acid hydrochloride
An In-depth Technical Guide to (6-Methoxypyridin-3-yl)boronic acid hydrochloride
CAS Number: 370864-57-6 Parent Compound CAS Number: 163105-89-3[1][2][3]
This technical guide provides a comprehensive overview of (6-Methoxypyridin-3-yl)boronic acid hydrochloride, a versatile building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides exemplary experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and explores its biological significance as a phosphodiesterase type 5 (PDE5) inhibitor. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
(6-Methoxypyridin-3-yl)boronic acid hydrochloride is the hydrochloride salt of (6-Methoxypyridin-3-yl)boronic acid. The boronic acid itself is also known by several synonyms, including (6-Methoxy-3-pyridyl)boronic acid, 2-Methoxy-5-pyridineboronic acid, and 6-Methoxypyridine-3-boronic acid.[4][5] The hydrochloride salt offers improved stability and handling characteristics in certain applications.
| Property | (6-Methoxypyridin-3-yl)boronic acid hydrochloride | (6-Methoxypyridin-3-yl)boronic acid |
| CAS Number | 370864-57-6[5] | 163105-89-3[1][2][3] |
| Molecular Formula | C₆H₉BClNO₃[5] | C₆H₈BNO₃[1][2][4] |
| Molecular Weight | 189.41 g/mol [5] | 152.94 g/mol [1][2][4] |
| IUPAC Name | (6-methoxypyridin-3-yl)boronic acid;hydrochloride[5] | (6-Methoxypyridin-3-yl)boronic acid |
| Appearance | Solid | Solid |
| Melting Point | Not available | 135-140 °C |
| Solubility | Soluble in organic solvents such as Dioxane, THF, and DMF. | Soluble in organic solvents. |
| Storage | 2-8°C, dry, sealed place.[1] | 2-8°C, dry, sealed place.[1] |
Safety Information: (6-Methoxypyridin-3-yl)boronic acid hydrochloride is associated with the following hazard statements:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Synthesis of (6-Methoxypyridin-3-yl)boronic acid
The synthesis of pyridylboronic acids, including (6-Methoxypyridin-3-yl)boronic acid, is commonly achieved through a lithiation-borylation sequence starting from the corresponding halopyridine.[6] This method involves the reaction of a lithiated pyridine intermediate with a trialkyl borate, followed by acidic hydrolysis to yield the boronic acid.
Caption: General workflow for the synthesis of (6-Methoxypyridin-3-yl)boronic acid.
Experimental Protocol: Synthesis of (6-Methoxypyridin-3-yl)boronic acid
This protocol is a generalized procedure based on established methods for the synthesis of pyridylboronic acids.[6][7]
Materials:
-
3-Bromo-6-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Aqueous Hydrochloric Acid (HCl)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a solution of 3-bromo-6-methoxypyridine in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Borylation: Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Quench the reaction by the slow addition of aqueous HCl. Remove the organic solvent under reduced pressure. Adjust the pH of the aqueous layer to precipitate the boronic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, the crude product can be purified by recrystallization.
Application in Suzuki-Miyaura Cross-Coupling Reactions
(6-Methoxypyridin-3-yl)boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds.[8] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide.[9]
References
- 1. CAS 163105-89-3 | (6-methoxypyridin-3-yl)boronic acid - Synblock [synblock.com]
- 2. usbio.net [usbio.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 6-Methoxypyridin-3-ylboronic acid | CymitQuimica [cymitquimica.com]
- 5. (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1) | C6H9BClNO3 | CID 22309456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
